molecular formula C19H21ClFN3OS B4284146 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4284146
M. Wt: 393.9 g/mol
InChI Key: CRZVCPSDAMAAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a common scaffold in medicinal chemistry, and is substituted with a chlorofluorobenzyl group and a methylthiophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the chlorofluorobenzyl group: This step often involves a nucleophilic substitution reaction where a piperazine derivative reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base.

    Attachment of the methylthiophenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chlorofluorobenzyl and methylthiophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
  • 4-(2-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
  • 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

This compound stands out due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This dual substitution can enhance the compound’s binding affinity to specific targets and improve its stability under various conditions.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3OS/c1-26-15-5-2-4-14(12-15)22-19(25)24-10-8-23(9-11-24)13-16-17(20)6-3-7-18(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVCPSDAMAAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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